molecular formula C21H24ClN3O4 B13732949 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride CAS No. 20866-06-2

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride

Cat. No.: B13732949
CAS No.: 20866-06-2
M. Wt: 417.9 g/mol
InChI Key: FNEVIUQWGUIEMD-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a methoxyphenyl group and a morpholinoacetyl moiety, which may contribute to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzyl halides or similar reagents.

    Attachment of the Morpholinoacetyl Group: This can be done through acylation reactions using morpholine and acetyl chloride or similar reagents.

    Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl moiety.

    Substitution: Substitution reactions can occur at various positions on the quinazolinone ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.

Medicine

    Anti-Cancer: Potential anti-cancer properties through the inhibition of cell proliferation.

    Anti-Inflammatory: May exhibit anti-inflammatory effects by modulating immune responses.

Industry

    Pharmaceuticals: Use in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound with a simpler structure.

    2,3-Dihydroquinazolinones: Compounds with similar core structures but different substituents.

    Morpholinoacetyl Derivatives: Compounds with the morpholinoacetyl group attached to different cores.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

20866-06-2

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H23N3O4.ClH/c1-27-17-8-6-16(7-9-17)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-28-13-11-22;/h2-9H,10-15H2,1H3;1H

InChI Key

FNEVIUQWGUIEMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl

Origin of Product

United States

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